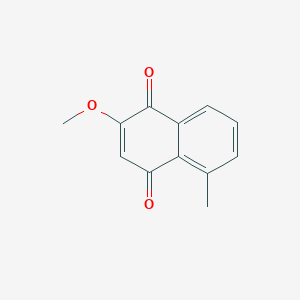
2-Methoxy-5-methylnaphthalene-1,4-dione
Cat. No. B8285633
M. Wt: 202.21 g/mol
InChI Key: GGNYOQIPPACJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05476933
Procedure details


To stirred, ice bath cold, concd H2SO4 (12 mL, Baker), there was added 2-methoxy-5-methylnaphthalene-1,4-dione (800 mg, 3.96 mmol) in portions. A deep red solution resulted. To this cold solution, NaN3 (515 mg, 7.92 mmol, Aldrich) was added in portions over one min. The ice bath was removed and the reaction was allowed to stir at rt for 18 h under N2. Nitrogen evolution was noted. The reaction was added to crushed ice (50 mL) to give a thick green suspension. This was diluted with H2O (30 mL) and vigorously stirred with 30% MeOH/70% CHCl3 (60 mL) until all the solid had dissolved. The layers were separated and the aqueous portion was extracted with 30% MeOH/70% CHCl3 (2×30 mL). The combined red organic portion was washed with water (1×30 mL), saturated NaHCO3 (1×30 mL) and brine (1×30 mL), filtered through cotton and the solvent removed in vacuo to give a red solid (800 mg). Crystallization from 95% EtOH (dissolved in 30 mL, hot filtered, concd to 20 mL, allowed to cool to rt then in an ice bath) a gave colorless fluffy needles (564 mg, 66%, pure by 1H NMR); mp 215.5° -217° C.; 1H NMR (DMSO-d6) δ2.32 (s, 3H), 3.71 (s, 3H), 6.32 (s, 1H), 7.08 (d, J=7.5 Hz, 1H), 7.15 (d, J=8.1 Hz, 1H), 7.36 (t, J=7.8 Hz, 1H), 11.00 (s, 1H); IR (KBr) 3195 (m), 3134 (m), δ3061 (m), 2999 (m), 2967 (m), 2939 (m), 1691 (s), 1649 (s), 1616 (s), 1212 (m), 834 (m), 783 (m); MS (m/z) 217 (M+, 100).



Identifiers


|
REACTION_CXSMILES
|
OS(O)(=O)=O.[CH3:6][O:7][C:8]1[C:9](=[O:20])[C:10]2[C:15]([C:16](=[O:18])[CH:17]=1)=[C:14]([CH3:19])[CH:13]=[CH:12][CH:11]=2.[N-:21]=[N+]=[N-].[Na+].CO>O>[CH3:6][O:7][C:8]1[C:9](=[O:20])[NH:21][C:10]2[CH:11]=[CH:12][CH:13]=[C:14]([CH3:19])[C:15]=2[C:16](=[O:18])[CH:17]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(C2=CC=CC(=C2C(C1)=O)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
515 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Four
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
To stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A deep red solution resulted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ice bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir at rt for 18 h under N2
|
|
Duration
|
18 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crushed ice (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a thick green suspension
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous portion was extracted with 30% MeOH/70% CHCl3 (2×30 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined red organic portion was washed with water (1×30 mL), saturated NaHCO3 (1×30 mL) and brine (1×30 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through cotton
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C(NC2=C(C(C1)=O)C(=CC=C2)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 800 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

